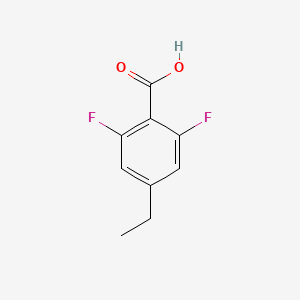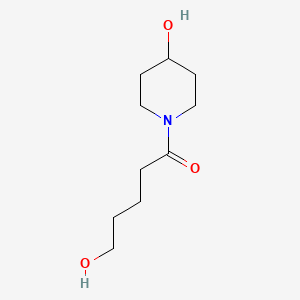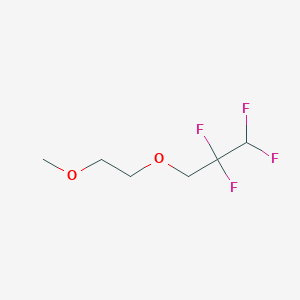
1,1,2,2-Tetrafluoro-3-(2-methoxyethoxy)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2-Tetrafluoro-3-(2-methoxyethoxy)propane is a fluorinated organic compound with the molecular formula C6H10F4O2. It is known for its unique chemical properties, making it valuable in various industrial and scientific applications. This compound is characterized by the presence of four fluorine atoms and a methoxyethoxy group attached to a propane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,2,2-Tetrafluoro-3-(2-methoxyethoxy)propane can be synthesized through the reaction of fluorinated alkanes with fluorinated ethers. The process typically involves the use of specific catalysts and controlled reaction conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and purification to achieve the required quality for commercial use .
Chemical Reactions Analysis
Types of Reactions: 1,1,2,2-Tetrafluoro-3-(2-methoxyethoxy)propane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding fluorinated alcohols or acids.
Reduction: Reduction reactions can convert it into less oxidized forms, often using hydrogenation techniques.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium (Pd) or platinum (Pt) catalysts is frequently used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols, while reduction can produce simpler hydrocarbons .
Scientific Research Applications
1,1,2,2-Tetrafluoro-3-(2-methoxyethoxy)propane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: Its unique properties make it useful in biochemical assays and studies involving fluorinated compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 1,1,2,2-Tetrafluoro-3-(2-methoxyethoxy)propane involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound contribute to its high reactivity and ability to form stable complexes with various substrates. This reactivity is harnessed in different applications, from catalysis to material science .
Comparison with Similar Compounds
- 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane
- 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropylether
- 1,1,2,2-Tetrafluoro-3-methoxypropane
Uniqueness: 1,1,2,2-Tetrafluoro-3-(2-methoxyethoxy)propane is unique due to its specific combination of fluorine atoms and the methoxyethoxy group, which imparts distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and reactivity .
Properties
CAS No. |
76127-08-7 |
|---|---|
Molecular Formula |
C6H10F4O2 |
Molecular Weight |
190.14 g/mol |
IUPAC Name |
1,1,2,2-tetrafluoro-3-(2-methoxyethoxy)propane |
InChI |
InChI=1S/C6H10F4O2/c1-11-2-3-12-4-6(9,10)5(7)8/h5H,2-4H2,1H3 |
InChI Key |
JQDHEQZFNULYPT-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


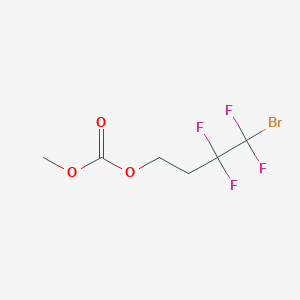
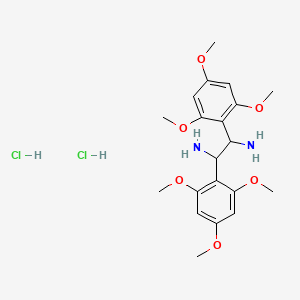
![1-[(2R)-2-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12079906.png)

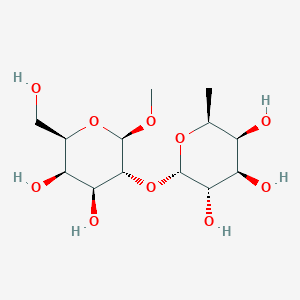
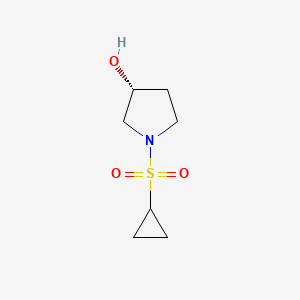
![3-[(2-Bromo-6-nitrophenoxy)methyl]piperidine](/img/structure/B12079921.png)
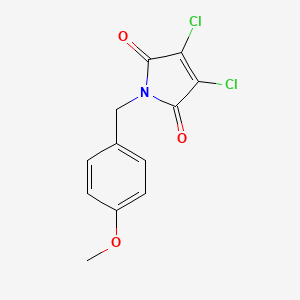

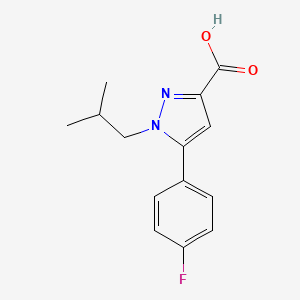
![diazanium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl phosphate](/img/structure/B12079958.png)
